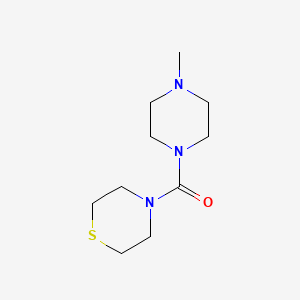

4-(4-Methylpiperazine-1-carbonyl)thiomorpholine

Description

4-(4-Methylpiperazine-1-carbonyl)thiomorpholine (CAS: 923242-81-3) is a heterocyclic compound featuring a thiomorpholine ring (a six-membered ring containing sulfur and nitrogen) linked to a 4-methylpiperazine moiety via a carbonyl group. Its molecular formula is C₁₃H₁₉N₃O, with a molecular weight of 233.31 g/mol . The sulfur atom in thiomorpholine enhances lipophilicity compared to oxygen-containing morpholine analogs, while the methylpiperazine group introduces basicity and solubility, making it a versatile intermediate in medicinal chemistry .

Properties

IUPAC Name |

(4-methylpiperazin-1-yl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3OS/c1-11-2-4-12(5-3-11)10(14)13-6-8-15-9-7-13/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPKHEGWMCSGKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazine-1-carbonyl)thiomorpholine typically involves the reaction of 4-methylpiperazine with thiomorpholine-1-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazine-1-carbonyl)thiomorpholine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Amines, thiols; reactions are conducted in the presence of a base like triethylamine to facilitate the substitution process.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Pharmacological Applications

2.1 Antimicrobial Activity

Research indicates that thiomorpholine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 4-(4-Methylpiperazine-1-carbonyl)thiomorpholine possess broad-spectrum antibacterial activity against various pathogens, including Micrococcus luteus and Staphylococcus aureus. The mechanism of action is thought to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

2.2 Anticancer Properties

Thiomorpholine derivatives have been explored for their anticancer potential. They are believed to inhibit tubulin polymerization, which is crucial for cancer cell division. This action can lead to cell cycle arrest and apoptosis in cancer cells . Case studies have demonstrated that certain derivatives show promise in preclinical models, indicating their potential as chemotherapeutic agents .

2.3 Antihypertensive Effects

The compound has also been investigated for its antihypertensive properties. Research suggests that thiomorpholine derivatives can act as selective inhibitors of angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure . This application highlights the compound's versatility in treating cardiovascular conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications on the piperazine ring or the thiomorpholine moiety can significantly influence biological activity. For example, substituents on the piperazine nitrogen have been shown to enhance binding affinity to target proteins, improving therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazine-1-carbonyl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiomorpholine Derivatives

4-(4-Nitrophenyl)thiomorpholine

- Structure : A thiomorpholine ring substituted with a 4-nitrophenyl group.

- Key Differences : Lacks the methylpiperazine-carboxyl group, reducing its solubility and metabolic stability.

- Applications : Widely used as a precursor for antidiabetic, antimycobacterial, and kinase inhibitor drugs. Its solid-state structure forms centrosymmetric dimers via C–H···O hydrogen bonds, unlike morpholine analogs .

- Synthesis : Prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine .

4-(6-Hydrazinylpyridin-3-ylsulfonyl)thiomorpholine

- Structure : Thiomorpholine linked to a sulfonylated pyridine-hydrazine group.

Piperazine and Morpholine Analogs

N-Benzyl-2-(piperazin-1-yl)pyrimidin-4-amine

- Structure : Piperazine linked to a pyrimidine core.

- Key Differences : Replaces thiomorpholine with piperazine, improving water solubility but reducing lipophilicity.

- Applications : Used in kinase inhibitor development. Oxidation of thiomorpholine to sulfone derivatives (e.g., 7t ) further modulates activity .

1-Chloro-2-isocyanatoethane Derivatives

- Structure : Thiomorpholine, piperazine, or morpholine linked to isocyanatoethane.

- Key Differences : Morpholine analogs show superior Gram-positive antibacterial activity, while thiomorpholine derivatives are inactive against Gram-negative strains.

- Applications : High affinity for DNA gyrase, a validated antibacterial target .

Hybrid Heterocycles

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide

- Structure : Combines thiomorpholine with isoindole and benzohydrazide moieties.

- Key Differences : Increased lipophilicity enhances anti-inflammatory properties compared to parent compounds like thalidomide .

Pyrrole-Thiomorpholine Hybrid (Compound 1)

- Structure : Thiomorpholine linked to a pyrrole ring.

- Key Differences: Exhibits competitive inhibition of trypanothione reductase, with bioactivity against Leishmania donovani amastigotes .

Biological Activity

4-(4-Methylpiperazine-1-carbonyl)thiomorpholine is a novel compound that combines the structural features of piperazine and thiomorpholine, which are known for their diverse biological activities. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in enzyme inhibition and antimicrobial activity.

Chemical Structure and Properties

- Molecular Formula : C10H19N3OS

- IUPAC Name : (4-methylpiperazin-1-yl)-thiomorpholin-4-ylmethanone

The compound features a carbonyl group attached to the piperazine ring, contributing to its unique reactivity and biological profile.

The primary targets of this compound include:

- Candidapepsin-2 in yeast

- Cathepsin L2 in humans

These enzymes are crucial for various biological processes, including protein degradation and immune response regulation. The compound is believed to inhibit these enzymes' activities, potentially leading to antimicrobial and anticancer effects.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of key proteases:

- Candidapepsin-2 : Affects yeast metabolism and pathogenicity.

- Cathepsin L2 : Plays a role in cancer progression and metastasis.

Inhibition of these enzymes could lead to therapeutic benefits in treating fungal infections and certain cancers.

Antimicrobial Activity

The compound has shown promising results in preliminary studies regarding its antimicrobial properties:

- Effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Exhibited growth inhibition zones ranging from 14–17 mm against tested pathogens .

Study 1: Enzyme Interaction

A study conducted on the interaction between this compound and Cathepsin L2 demonstrated significant inhibition with an IC50 value indicating effective dose-response relationships. This suggests potential applications in cancer therapeutics where Cathepsin L2 is implicated .

Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial activity of the compound against a panel of bacteria. The findings revealed that the compound inhibited bacterial growth effectively, with notable potency against Gram-positive bacteria. The results were quantified using standard growth inhibition assays, confirming its potential as an antimicrobial agent .

Study 3: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds highlighted that modifications on the piperazine ring could enhance biological activity. Compounds with increased lipophilicity showed improved cell membrane penetration, enhancing their efficacy against target enzymes .

Comparison with Related Compounds

| Compound Name | Target Enzyme | IC50 (nM) | Activity Type |

|---|---|---|---|

| This compound | Cathepsin L2 | TBD | Enzyme Inhibitor |

| 4-Methylpiperazine-1-carbonyl chloride | Various Proteases | TBD | Enzyme Inhibitor |

| Thiomorpholine-1-carbonyl chloride | Candidapepsin | TBD | Antimicrobial |

This table illustrates the comparative efficacy of this compound against other related compounds, emphasizing its unique position due to its dual-targeting mechanism.

Q & A

Q. What are the common synthetic routes for 4-(4-Methylpiperazine-1-carbonyl)thiomorpholine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and oxidation. For example, thiomorpholine derivatives are synthesized via nucleophilic substitution between chlorinated heterocycles (e.g., 2-chloropyrimidine) and thiomorpholine, using sodium hydroxide in dimethylformamide (DMF) as a solvent . Oxidation steps may employ reagents like meta-chloroperoxybenzoic acid (MCPBA) or Oxone® to generate sulfoxide or sulfone derivatives, with yields around 75% under controlled conditions . Optimization involves adjusting reaction time, temperature (e.g., 60–80°C), and stoichiometry of reagents.

Q. How is structural characterization of this compound performed to confirm purity and identity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra confirm substituent positions and molecular integrity .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

- Elemental Analysis: Matches calculated and observed C/H/N/S ratios to confirm purity (>95%) .

- Chromatography: HPLC with mobile phases (e.g., methanol-water-phosphate buffers) ensures purity, with system suitability parameters like retention time reproducibility .

Q. What solvents and reaction conditions are critical for maintaining stability during synthesis?

Polar aprotic solvents like DMF or acetonitrile are preferred for nucleophilic substitutions, while dichloromethane (DCM) is used for acid-sensitive steps (e.g., TFA-mediated deprotection) . Reactions often require inert atmospheres (N₂/Ar) to prevent oxidation of thiomorpholine. pH control (e.g., using K₂CO₃) is critical in coupling reactions to avoid side products .

Advanced Research Questions

Q. How do structural modifications (e.g., oxidation of the thiomorpholine sulfur) impact biological activity?

Oxidation of the thiomorpholine sulfur to sulfoxide or sulfone alters lipophilicity and metabolic stability. Sulfoxides enhance solubility but may reduce membrane permeability, while sulfones are more resistant to enzymatic degradation, extending half-life in biological systems . SAR studies on analogous compounds show that such modifications can shift selectivity toward specific enzyme targets (e.g., kinase inhibitors) by altering hydrogen-bonding interactions .

Q. What computational strategies are used to predict target interactions for this compound?

- Molecular Docking: Models interactions with proteins (e.g., kinases) using software like AutoDock, focusing on the thiomorpholine’s sulfur and carbonyl groups as hydrogen-bond acceptors .

- MD Simulations: Assess binding stability over time, highlighting conformational flexibility of the piperazine-carboxyl moiety .

- QSAR Models: Correlate substituent electronic properties (e.g., Hammett constants) with activity data to guide derivative design .

Q. How can researchers resolve contradictions in reported reaction yields or optimal conditions?

Contradictions may arise from solvent purity, reagent grades, or subtle pH variations. For example, MCPBA-mediated oxidations may yield 75% in one study but lower in others due to trace moisture . Validation strategies include:

- Reproducibility Trials: Replicate conditions with strict control of solvent dryness and reagent freshness.

- Design of Experiments (DoE): Statistically optimize variables (e.g., temperature, stoichiometry) to identify critical factors .

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?

- Enzyme Inhibition Assays: Measure IC₅₀ against targets like tyrosinase or kinases using fluorogenic substrates .

- Cellular Uptake Studies: Use fluorescently tagged analogs to track intracellular localization via confocal microscopy .

- Metabolic Stability Tests: Incubate with liver microsomes to assess sulfoxidation rates and CYP450 interactions .

Q. How does the thiomorpholine moiety influence pharmacokinetic properties compared to morpholine analogs?

Thiomorpholine’s sulfur atom increases lipophilicity (logP ~2.5 vs. 1.8 for morpholine), enhancing blood-brain barrier penetration but also oxidation susceptibility. In vivo studies on related compounds show faster clearance of thiomorpholine derivatives due to sulfoxide formation, necessitating prodrug strategies for sustained activity .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Co-elution Issues: Impurities with similar polarity may co-elute in HPLC. Use orthogonal methods (e.g., UPLC-MS/MS) for resolution .

- Sulfoxide Byproducts: Monitor oxidation via LC-UV at 254 nm, with spiking experiments using authentic standards .

Q. How can researchers validate the biological relevance of in silico predictions for this compound?

- Mutagenesis Studies: Introduce point mutations in predicted binding pockets (e.g., kinase ATP sites) to disrupt interactions .

- SPR Binding Assays: Quantify binding kinetics (kₐ, kₑ) using surface plasmon resonance to confirm docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.